molecular formula C15H21NO2S B021335 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine CAS No. 346688-39-9

4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine

Cat. No. B021335
M. Wt: 279.4 g/mol
InChI Key: YDZAGNOUGPIQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06903120B2

Procedure details

Beginning with 4-(3-methanesulfonyl-phenyl)-1,2,3,6-tetrahydro-pyridine and iodopropane: MS m/z (relative intensity, 70 eV) 279 (M+, 26), 250 (bp), 171 (6), 128 (12), 115 (8).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([C:11]2[CH2:12][CH2:13][NH:14][CH2:15][CH:16]=2)[CH:8]=[CH:9][CH:10]=1)(=[O:4])=[O:3].I[CH2:18][CH2:19][CH3:20]>>[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([C:11]2[CH2:16][CH2:15][N:14]([CH2:18][CH2:19][CH3:20])[CH2:13][CH:12]=2)[CH:8]=[CH:9][CH:10]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C=1C=C(C=CC1)C=1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCC
Step Three
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C=1C=C(C=CC1)C=1CCN(CC1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.